molecular formula C9H12N2O5 B13027683 2-Deoxypseudouridine

2-Deoxypseudouridine

Cat. No.: B13027683
M. Wt: 228.20 g/mol
InChI Key: ASOJEESZSWWNQK-LYFYHCNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Deoxypseudouridine is a modified nucleoside that is structurally similar to pseudouridine but lacks an oxygen atom at the 2’ position of the ribose sugar

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxypseudouridine typically involves the condensation of 2,4-di-t-butoxy-5-lithiopyrimidine with 3,5-di-O-benzyl-2-deoxyribose or 3,4-O-isopropylidene-2-deoxyribose. This reaction yields the α-anomer of the compound . Another method involves the stereospecific synthesis from pseudouridine via a 4,2’-anhydro-intermediate and the 2’-chloro-2’-deoxynucleoside .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of protective groups and specific reaction conditions ensures the efficient production of this compound.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its lack of an oxygen atom at the 2’ position, which imparts distinct chemical and biological properties. This modification allows it to be used in specialized applications, such as the inhibition of specific DNA repair enzymes .

Properties

Molecular Formula

C9H12N2O5

Molecular Weight

228.20 g/mol

IUPAC Name

5-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h2,5-7,12-13H,1,3H2,(H2,10,11,14,15)/t5-,6-,7+/m0/s1

InChI Key

ASOJEESZSWWNQK-LYFYHCNISA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1C2=CNC(=O)NC2=O)CO)O

Canonical SMILES

C1C(C(OC1C2=CNC(=O)NC2=O)CO)O

Origin of Product

United States

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